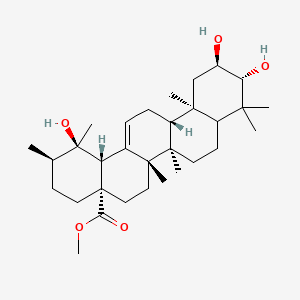
ACID BLUE 82
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACID BLUE 82: is a synthetic dye belonging to the class of acid dyes. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and is also used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACID BLUE 82 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: ACID BLUE 82 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Simpler aromatic amines and other breakdown products.
Substitution: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
ACID BLUE 82 is used in a wide range of scientific research applications, including:
Chemistry: As a pH indicator and in various analytical techniques.
Biology: In staining procedures for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The mechanism of action of ACID BLUE 82 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other macromolecules, altering their structure and function. This binding can affect cellular processes and is utilized in various staining and diagnostic techniques.
Comparaison Avec Des Composés Similaires
ACID BLUE 25: Another acid dye with similar applications but different chemical structure.
ACID BLUE 113: Known for its use in textile dyeing and similar chemical properties.
ACID BLUE 92: Used in scientific research for its adsorption properties.
Uniqueness: ACID BLUE 82 is unique due to its specific chemical structure, which provides distinct color properties and reactivity. Its ability to bind to various molecular targets makes it valuable in both industrial and research applications.
Propriétés
Numéro CAS |
12217-19-5 |
|---|---|
Formule moléculaire |
C6CoK3N6 |
Poids moléculaire |
0 |
Synonymes |
Fast Blue P-L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



